molecular formula C21H25NO5 B11141573 4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one

4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one

Cat. No.: B11141573
M. Wt: 371.4 g/mol
InChI Key: OWPRYDZHAICDHQ-UHFFFAOYSA-N
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Description

4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrrolidine ring and a pyranochromene core, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one typically involves multi-step organic reactions

    Synthesis of Pyranochromene Core: The pyranochromene core can be synthesized through a condensation reaction between a chromene derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an intermediate compound containing a suitable leaving group.

    Final Assembly: The final step involves the coupling of the pyrrolidine-substituted intermediate with the pyranochromene core, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl acetic acid
  • 2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[6,5-f]chromen-3-yl)-N-(2-pyridyl)acetamide

Uniqueness

4,8,8-trimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the pyranochromene core. These structural elements contribute to its distinctive chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

4,8,8-trimethyl-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-9,10-dihydropyrano[2,3-h]chromen-2-one

InChI

InChI=1S/C21H25NO5/c1-13-10-18(24)26-20-14-6-7-21(2,3)27-15(14)11-16(19(13)20)25-12-17(23)22-8-4-5-9-22/h10-11H,4-9,12H2,1-3H3

InChI Key

OWPRYDZHAICDHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)N4CCCC4)(C)C

Origin of Product

United States

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